Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate
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Overview
Description
Diethyl 2,2’-(octane-1,8-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) is a complex organic compound characterized by its unique structure, which includes two diethyl ester groups, an octane chain, and two pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(octane-1,8-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) typically involves multi-step organic reactions. One common method involves the reaction of diethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate with octane-1,8-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(octane-1,8-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Diethyl 2,2’-(octane-1,8-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(octane-1,8-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2’-[(1,1’-biphenyl)-4,4’-diylbis(azanediyl)]diacetate
- N,N’-bis(2,6-dimethylphenyl)azanediyl
Uniqueness
Diethyl 2,2’-(octane-1,8-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) is unique due to its specific structural features, such as the presence of an octane chain and two pyrimidine rings. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the compound's biological activity, focusing on its anti-tumor properties and cytotoxicity against various cancer cell lines.
Chemical Structure and Properties
The compound features a complex structure typical of pyrimidine derivatives, which are known for their diverse pharmacological profiles. The key components include:
- Ethyl group : Enhances lipophilicity.
- Pyrimidine ring : Central to its biological activity.
- Carboxylate moiety : Contributes to solubility and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. The following sections detail specific studies and findings related to its biological activity.
Anti-Tumor Activity
A study published in PubMed Central evaluated the anti-tumor effects of similar pyrimidine derivatives, revealing that compounds with structural similarities to this compound demonstrated notable cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The most effective compounds had IC50 values ranging from 13.42 μg/mL to 62.86 μg/mL, indicating their potential as therapeutic agents against breast cancer .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety and efficacy of this compound. In vitro tests showed varying degrees of cytotoxicity across different cell lines:
Cell Line | Compound | IC50 (µg/mL) | IC50 (µM) |
---|---|---|---|
MCF-7 | Ethyl derivative | 28.89 | 0.11 |
MDA-MB-231 | Ethyl derivative | 62.86 | 0.24 |
BALB 3T3 | Ethyl derivative | 1736 | 5.37 |
These results suggest that while the compound exhibits potent anti-tumor activity, it also presents a relatively high IC50 in non-cancerous cell lines, indicating a need for further optimization .
The mechanism by which this compound exerts its effects is likely multifaceted, involving:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Induction of apoptosis : Evidence suggests that these derivatives can trigger programmed cell death pathways in malignant cells.
- Cell cycle arrest : Studies indicate that they may cause cell cycle disruptions, preventing cancer cells from proliferating.
Case Studies
Several case studies have highlighted the potential of pyrimidine derivatives in cancer therapy:
- Breast Cancer Models : A study focused on MCF-7 and MDA-MB-231 cells demonstrated that modifications to the pyrimidine structure could enhance anti-tumor efficacy while reducing toxicity to normal cells .
- Combination Therapies : Research is ongoing into the use of this compound in combination with established chemotherapeutics to enhance overall treatment efficacy while minimizing side effects .
Properties
CAS No. |
92736-12-4 |
---|---|
Molecular Formula |
C22H32N6O6 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
ethyl 2-[8-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)amino]octylamino]-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H32N6O6/c1-3-33-19(31)15-13-25-21(27-17(15)29)23-11-9-7-5-6-8-10-12-24-22-26-14-16(18(30)28-22)20(32)34-4-2/h13-14H,3-12H2,1-2H3,(H2,23,25,27,29)(H2,24,26,28,30) |
InChI Key |
LCRRLBLWHVDMPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)NCCCCCCCCNC2=NC=C(C(=O)N2)C(=O)OCC |
Origin of Product |
United States |
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